molecular formula C8H4F3NO4 B1450997 5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid CAS No. 1202634-08-9

5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid

Cat. No.: B1450997
CAS No.: 1202634-08-9
M. Wt: 235.12 g/mol
InChI Key: SFGLBMUYPPZUOW-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C8H4F3NO4 and its molecular weight is 235.12 g/mol. The purity is usually 95%.
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Biological Activity

5-(Trifluoromethyl)pyridine-2,3-dicarboxylic acid (CAS No. 1202634-08-9) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with trifluoromethyl and two carboxylic acid groups. This structure contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethyl group enhances metabolic stability and influences the compound's pharmacokinetic properties. It may also modulate enzyme activity or receptor binding, leading to therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, pyridine derivatives have been studied for their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds typically range from 3.12 to 12.5 µg/mL against these pathogens .

Antiviral Properties

The antiviral potential of pyridine derivatives has also been explored. Certain studies suggest that modifications to the pyridine structure can enhance activity against viral infections, although specific data on this compound remains limited.

Anti-inflammatory Effects

Pyridine compounds have been reported to exhibit anti-inflammatory properties. The mechanisms may involve the inhibition of pro-inflammatory cytokines or modulation of signaling pathways associated with inflammation .

Research Findings and Case Studies

Several studies have investigated the biological activities of pyridine derivatives, providing insights into their pharmacological potential:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antimicrobial efficacy of pyridine derivatives.
    • Findings : Compounds exhibited significant activity against various bacterial strains with MIC values comparable to established antibiotics .
  • Anti-inflammatory Mechanisms :
    • Objective : Assess the anti-inflammatory effects of pyridine derivatives.
    • Findings : Certain derivatives demonstrated the ability to reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Pharmacokinetic Studies :
    • Objective : Investigate the absorption and metabolism of pyridine compounds.
    • Findings : The presence of trifluoromethyl groups was shown to enhance bioavailability and metabolic stability in animal models.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMIC Values (µg/mL)Notes
AntimicrobialPyridine derivatives3.12 - 12.5Effective against S. aureus and E. coli
AntiviralVarious derivativesNot specifiedPotential activity against viral infections
Anti-inflammatoryPyridine analogsNot specifiedModulation of inflammatory cytokines

Properties

IUPAC Name

5-(trifluoromethyl)pyridine-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)3-1-4(6(13)14)5(7(15)16)12-2-3/h1-2H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGLBMUYPPZUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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